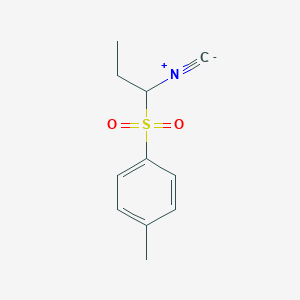

3-fluoro-4-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

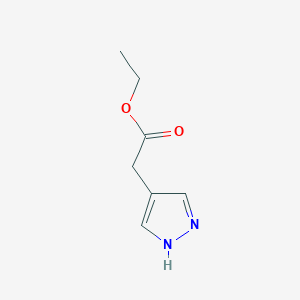

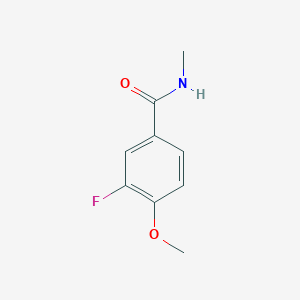

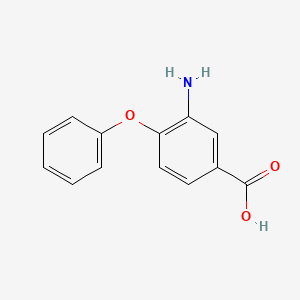

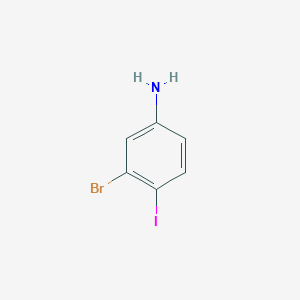

3-fluoro-4-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 633317-76-7 . It has a molecular weight of 183.18 and is a solid in physical form . The IUPAC name for this compound is 3-fluoro-4-methoxy-N-methylbenzamide .

Molecular Structure Analysis

The InChI code for 3-fluoro-4-methoxy-N-methylbenzamide is1S/C9H10FNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-fluoro-4-methoxy-N-methylbenzamide is a solid .Scientific Research Applications

Radiosynthesis and PET Ligand Development

- Radiosynthesis for PET Imaging : A study developed a novel PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) using a related compound. This involved fluorination techniques and demonstrated the compound's effectiveness in brain imaging, suggesting potential for developing similar imaging agents using 3-fluoro-4-methoxy-N-methylbenzamide derivatives (Yamasaki et al., 2011).

Chemical Synthesis and Characterization

- Novel Crystalline Forms : Research identifying specific crystalline forms of related compounds for therapeutic purposes, such as treating asthma and depression, indicates the importance of structural analysis in drug development (Norman, 2008).

Fluorination Techniques

- Iron-Catalyzed Fluorination : A study demonstrated a mild, amide-directed fluorination technique mediated by iron, highlighting a method that could be applied to synthesize fluorinated analogs of 3-fluoro-4-methoxy-N-methylbenzamide, enhancing its application in medicinal chemistry (Groendyke et al., 2016).

Anticancer Activity

- Synthesis and Anticancer Activity : The synthesis of fluorinated analogues of combretastatin, including methods that might be applicable for creating analogs of 3-fluoro-4-methoxy-N-methylbenzamide, shows significant potential in anticancer research. Such compounds have been reported to retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Imaging and Receptor Binding

- Imaging Sigma2 Receptor Status : Research involving fluorine-containing benzamide analogs for PET imaging of sigma2 receptor status in tumors demonstrates the utility of fluorinated benzamides in diagnostic imaging, suggesting potential research directions for 3-fluoro-4-methoxy-N-methylbenzamide related compounds (Tu et al., 2007).

Chemical Reactivity

- Pd-catalyzed C–H Bond Arylation : Studies on the reactivity of polyfluorobenzylacetamides and benzamides in palladium-catalyzed direct arylations show how fluoro substituents influence regioselectivity, which could inform synthetic strategies for derivatives of 3-fluoro-4-methoxy-N-methylbenzamide (Benhalouche et al., 2019).

properties

IUPAC Name |

3-fluoro-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZMUJVJPFKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609499 |

Source

|

| Record name | 3-Fluoro-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-methylbenzamide | |

CAS RN |

633317-76-7 |

Source

|

| Record name | 3-Fluoro-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)